Structural Properties and Characterization of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride: A Comprehensive Analytical Guide
Structural Properties and Characterization of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride: A Comprehensive Analytical Guide
Executive Summary
In modern medicinal chemistry, the strategic incorporation of specific structural motifs is essential for optimizing pharmacokinetic and pharmacodynamic profiles. 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride (CAS: 1956331-83-1) represents a high-value building block that merges two highly sought-after chemical features: the conformationally restricted azetidine ring and the metabolically robust trifluoromethoxy (-OCF₃) group.
This technical whitepaper provides an in-depth guide to the structural properties, physicochemical rationale, and self-validating analytical characterization protocols for this compound. Designed for analytical chemists and drug development professionals, this guide moves beyond standard operational procedures to explain the causality behind specific experimental choices, ensuring maximum data integrity during structural validation.
Core Structural Architecture & Physicochemical Rationale
Understanding the behavior of this compound requires dissecting its three primary structural components:
The Azetidine Motif
The azetidine ring is a four-membered nitrogen heterocycle characterized by significant ring strain (approximately 26 kcal/mol)[1]. In drug design, it serves as a rigid bioisostere for flexible aliphatic amines, locking the molecule into a specific vector that reduces entropic penalties upon target binding. However, the high ring strain makes the free base susceptible to ring-opening nucleophilic attacks or polymerization.
The Trifluoromethoxy (-OCF₃) Group
Often termed a "super-halogen," the -OCF₃ group is uniquely positioned in medicinal chemistry. It adopts an orthogonal conformation relative to the phenyl ring to minimize steric clash while allowing its oxygen lone pairs to partially conjugate with the aromatic system[2]. This group imparts exceptional lipophilicity (Hansch π parameter ≈ 1.04) and blocks cytochrome P450-mediated oxidative metabolism at the para-position, drastically improving the half-life of derived active pharmaceutical ingredients (APIs).
The Hydrochloride Salt Form
Because the azetidine free base is an oil prone to degradation, it is isolated as a hydrochloride salt. The protonation of the azetidine nitrogen yields an azetidinium ion, which dramatically increases the solid-state stability, melting point, and aqueous solubility of the compound, making it suitable for long-term storage and formulation.
Caption: Pharmacophore property mapping of structural motifs to physicochemical benefits.
Self-Validating Analytical Methodologies
To confirm the identity and purity of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride, a multi-modal analytical approach is required. The following protocols are designed with built-in causality to prevent common analytical artifacts.
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
The Rationale: Standard ¹H NMR is insufficient for this molecule due to the lack of protons on the -OCF₃ group. ¹⁹F NMR is strictly required as it provides a distinct, interference-free singlet around -58.0 ppm, confirming the presence of the trifluoromethoxy moiety[2][3].
Furthermore, the ¹³C NMR spectrum of the -OCF₃ group is notoriously difficult to acquire with high signal-to-noise. Because the carbon atom lacks attached protons, it benefits from zero Nuclear Overhauser Effect (NOE) enhancement during standard ¹H-decoupled acquisition. Additionally, the signal is split into a quartet by the three fluorine atoms ( 1JCF≈255 Hz)[3], effectively dividing the already weak signal intensity by four. Therefore, specialized acquisition parameters are mandatory.
High-Resolution Mass Spectrometry (HRMS)
The Rationale: Electron Ionization (EI) operates at 70 eV, a high-energy state that routinely shatters the highly strained 4-membered azetidine ring, making the molecular ion peak nearly undetectable. To validate the intact mass, Electrospray Ionization (ESI) in positive mode must be used. ESI is a "soft" ionization technique that preserves the strained ring structure, yielding a clear [M+H]+ peak at m/z 218.08.
ATR-FTIR Spectroscopy
The Rationale: When characterizing the hydrochloride salt, Attenuated Total Reflectance (ATR) FTIR is strictly preferred over traditional KBr pellet transmission. KBr is highly hygroscopic; the absorbed water produces a broad O-H stretch at 3300–3400 cm⁻¹ that completely masks the critical N-H⁺ stretching frequencies of the azetidinium ion. ATR eliminates this moisture artifact, allowing clear resolution of the amine salt bands and the diagnostic C-F stretches.
Caption: Analytical workflow for the structural validation of the azetidine derivative.
Quantitative Data Summaries
Table 1: Expected Multinuclear NMR Chemical Shifts (DMSO- d6 )
Note: DMSO- d6 is utilized because the highly polar hydrochloride salt exhibits poor solubility in CDCl₃, which would lead to severe line broadening.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J ) | Structural Assignment |
| ¹⁹F | -58.0 | Singlet | N/A | -OCF₃ group |
| ¹³C | 120.5 | Quartet | 1JCF≈255 Hz | -OCF₃ carbon |
| ¹³C | 147.8 | Singlet | N/A | Ar-C (attached to -OCF₃) |
| ¹H | 7.45 - 7.30 | Multiplet (AA'BB') | N/A | Ar-H (Phenyl ring) |
| ¹H | 4.35 - 4.10 | Multiplet | N/A | Azetidine C2/C4-H |
| ¹H | 4.05 - 3.90 | Multiplet | N/A | Azetidine C3-H |
| ¹H | 9.50 | Broad Singlet | N/A | Azetidine NH₂⁺ (Salt) |
Table 2: Diagnostic ATR-FTIR Vibrational Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2950 - 2800 | N-H⁺ Broad Stretch | Azetidinium Hydrochloride |
| 1250 - 1150 | C-F Asymmetric Stretch | Trifluoromethoxy (-OCF₃) |
| 1600, 1510 | C=C Aromatic Stretch | Para-substituted Phenyl |
| 1050 - 1010 | C-O Stretch | Aryl Ether |
Step-by-Step Experimental Protocols
Protocol A: High-Resolution ¹³C/¹⁹F NMR Acquisition
-
Sample Preparation: Dissolve exactly 15–20 mg of the compound in 0.6 mL of anhydrous DMSO- d6 . Ensure complete dissolution via sonication to prevent magnetic susceptibility artifacts.
-
Probe Tuning: Manually tune and match the NMR probe specifically to the ¹⁹F frequency (approx. 376 MHz on a 400 MHz spectrometer) to ensure maximum sensitivity for the -OCF₃ group.
-
¹³C Acquisition Parameters: Set the relaxation delay ( D1 ) to ≥2.0 seconds to account for the long T1 relaxation time of the quaternary -OCF₃ carbon. Acquire a minimum of 1024 scans to pull the 255 Hz carbon quartet above the baseline noise.
-
Processing: Apply a 1.0 Hz exponential line broadening (LB = 1.0) to the ¹³C Free Induction Decay (FID) prior to Fourier transformation. This smooths the baseline and clarifies the quartet splitting.
Protocol B: LC-MS (ESI+) Analysis
-
Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
-
Chromatography: Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a steep ballistic gradient from 5% to 95% Acetonitrile over 3 minutes. Causality: The highly lipophilic -OCF₃ group ensures strong retention on the C18 stationary phase; a steep gradient prevents peak tailing and sharpens the elution profile.
-
Ionization Parameters: Set the ESI capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure efficient droplet evaporation without thermally degrading the azetidine ring.
-
Data Extraction: Scan from m/z 100 to 500. Extract the specific ion chromatogram for m/z 218.08 (calculated exact mass for [C10H11F3NO]+ ).
References
-
3-(4-(trifluoromethoxy)phenyl)azetidine hydrochloride - Azetidines. ChemShuttle / Jiehua Pharma. Available at:
-
[3] (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar / NIH. Available at:
-
[2] N-Trifluoromethoxyphthalimide: A Shelf-Stable Reagent for Nucleophilic Trifluoromethoxylation. The Journal of Organic Chemistry - ACS Publications. Available at:
-
[1] Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. Available at:
